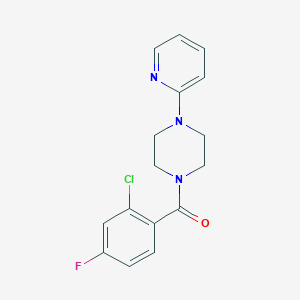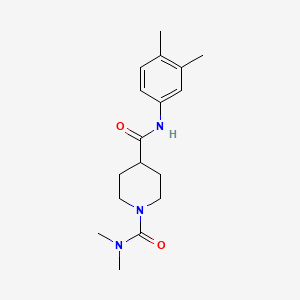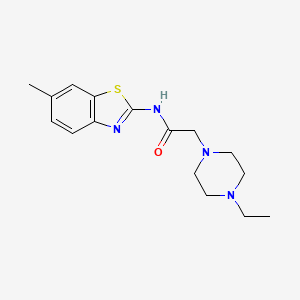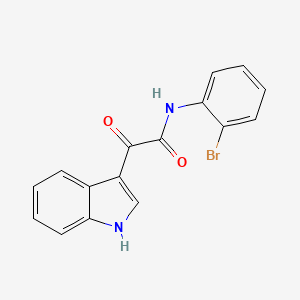![molecular formula C15H22N2O2 B5464546 2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5464546.png)
2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide, also known as N-(2-methylphenyl)-2-(4-morpholinyl)acetamide (MEM) is a synthetic compound that belongs to the class of acetamide derivatives. This compound has been the subject of several scientific studies due to its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
作用机制
The exact mechanism of action of MEM is not fully understood. However, it is believed that MEM acts by inhibiting the activity of COX-2, which is an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, MEM reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
MEM has been shown to have several biochemical and physiological effects. In animal models, MEM has been shown to have anxiolytic and anticonvulsant effects. It has also been shown to reduce inflammation and pain. In addition, MEM has been shown to have antioxidant and neuroprotective effects.
实验室实验的优点和局限性
One of the main advantages of using MEM in lab experiments is its relatively simple synthesis method, which makes it easy to produce in large quantities. In addition, MEM has been extensively studied, and its pharmacological properties are well understood. However, one of the limitations of using MEM in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on MEM. One direction is to investigate its potential applications in the treatment of neurological disorders such as epilepsy and anxiety disorders. Another direction is to develop new derivatives of MEM with improved pharmacological properties. Finally, there is a need for further studies to elucidate the exact mechanism of action of MEM and its effects on different biological systems.
Conclusion
In conclusion, MEM is a synthetic compound that has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. Its relatively simple synthesis method and well-understood pharmacological properties make it a promising compound for further research. However, further studies are needed to fully understand its mechanism of action and its effects on different biological systems.
合成方法
MEM can be synthesized using a simple one-pot reaction between 2-bromoacetophenone and morpholine in the presence of potassium carbonate and palladium catalyst. The reaction yields MEM as a white solid with a purity of over 95%. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
科学研究应用
MEM has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. In neuroscience, MEM has been shown to have anxiolytic and anticonvulsant effects in animal models. In pharmacology, MEM has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation and pain. In medicinal chemistry, MEM has been used as a lead compound for the development of new drugs with improved pharmacological properties.
属性
IUPAC Name |
2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-13-4-2-3-5-14(13)12-15(18)16-6-7-17-8-10-19-11-9-17/h2-5H,6-12H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIWSOWEKJJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198988 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5464466.png)
![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5464471.png)

![3-(3,7-dimethyl-2,6-octadien-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5464490.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5464495.png)

![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5464503.png)
![1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide](/img/structure/B5464517.png)
![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)
![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)

![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-3-methoxypropanamide](/img/structure/B5464545.png)

![3-(4-chlorophenyl)-2-(methoxymethyl)-7-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5464561.png)